Elevated Lipophilicity (LogP 3.81) Versus the Des-Methyl Analog (LogP 3.50)
The computed octanol-water partition coefficient (LogP) of 1-bromo-2-chloro-4-ethoxy-3-methylbenzene is 3.80962, which is 0.30962 log units higher than that of the des-methyl analog 1-bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6), which has a LogP of 3.50120 . This corresponds to an approximately 2.04-fold greater lipophilicity for the target compound, a direct consequence of the additional methyl substituent on the aromatic ring.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.80962 (C₉H₁₀BrClO, MW 249.53) |
| Comparator Or Baseline | 1-Bromo-2-chloro-4-ethoxybenzene (CAS 313545-43-6): LogP = 3.50120 (C₈H₈BrClO, MW 235.51) |
| Quantified Difference | ΔLogP = +0.30962 (approximately 2.04-fold higher lipophilicity for the target compound) |
| Conditions | Computed values from vendor technical datasheets; both compounds share a TPSA of 9.23 Ų |
Why This Matters
The 2-fold higher lipophilicity of the target compound directly impacts partitioning behavior in liquid-liquid extraction, chromatographic retention, and potentially membrane permeability in biological assay contexts, making it a preferred choice when higher organic-phase affinity is required.
